3-Oxo-4,5-dihydro temazepam
Overview
Description
3-Oxo-4,5-dihydro temazepam is a derivative of temazepam, a well-known benzodiazepine. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound is characterized by its molecular formula C16H13ClN2O2 and a molecular weight of 300.74 g/mol
Preparation Methods
The synthesis of 3-Oxo-4,5-dihydro temazepam can be achieved through various synthetic routes. One common method involves the reaction of benzimidazolone derivatives with isocyanides in the presence of acetone. This reaction proceeds via a four-component reaction mechanism, incorporating two moles of acetone . Another method involves the continuous flow synthesis of benzodiazepines from aminobenzophenones, which allows for efficient production of the compound .
Chemical Reactions Analysis
3-Oxo-4,5-dihydro temazepam undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine.
Cyclization: This reaction can be catalyzed by acids or bases, leading to the formation of various cyclic derivatives
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Oxo-4,5-dihydro temazepam has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research focuses on its pharmacological properties, including its potential use as a sedative or anxiolytic agent.
Industry: It is utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of 3-Oxo-4,5-dihydro temazepam is similar to that of other benzodiazepines. It acts as a modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative, hypnotic, and anxiolytic effects . The compound binds to the GABA receptor, increasing the frequency of chloride channel opening and hyperpolarizing the neuronal membrane, which inhibits neuronal firing .
Comparison with Similar Compounds
3-Oxo-4,5-dihydro temazepam can be compared to other benzodiazepines such as diazepam, oxazepam, and clonazepam. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific substitution pattern and the presence of an oxo group at the 3-position . This structural difference can influence its pharmacokinetic properties and receptor binding affinity.
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Oxazepam: Used primarily for its anxiolytic effects.
Clonazepam: Noted for its anticonvulsant activity .
Properties
IUPAC Name |
7-chloro-1-methyl-5-phenyl-4,5-dihydro-1,4-benzodiazepine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,14H,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYGNQZEEWSLJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(NC(=O)C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3294-96-0 | |
Record name | 3-Oxo-4,5-dihydro temazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003294960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-OXO-4,5-DIHYDRO TEMAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M6LF65V57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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